molecular formula C16H20ClNO3 B13983530 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid CAS No. 573652-75-2

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid

Cat. No.: B13983530
CAS No.: 573652-75-2
M. Wt: 309.79 g/mol
InChI Key: MXORDKXIQJJRTL-UHFFFAOYSA-N
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Description

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a cyclohexylamino group bearing a 2-chlorophenyl moiety and a ketone at the 2-position of the cyclohexane ring (Figure 1).

Properties

CAS No.

573652-75-2

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

4-[[1-(2-chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid

InChI

InChI=1S/C16H20ClNO3/c17-13-7-2-1-6-12(13)16(10-4-3-8-14(16)19)18-11-5-9-15(20)21/h1-2,6-7,18H,3-5,8-11H2,(H,20,21)

InChI Key

MXORDKXIQJJRTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as a cyclohexanone derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorophenyl-cyclohexyl intermediate.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is added through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Various amines, under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with two classes of molecules:

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): These feature a sulfanyl linkage and a 4-oxo-aryl group instead of the cyclohexylamino-chlorophenyl system. The presence of a sulfur atom and lack of a cyclohexane ring distinguish their reactivity and polarity.

FMOC-D-DAB(DDE)-OH (): This compound includes a fluorenylmethoxycarbonyl (FMOC) protecting group and a 4,4-dimethyl-2,6-dioxocyclohexylidene moiety. Its stereospecific (2R) configuration contrasts with the racemic nature of many synthetic analogs .

Functional Properties

Parameter 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic Acid 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids FMOC-D-DAB(DDE)-OH
Core Structure Butanoic acid + cyclohexylamino-chlorophenyl Butanoic acid + sulfanyl-arylketone Butanoic acid + FMOC-protected cyclohexylidene
Key Functional Groups Carboxylic acid, aryl chloride, ketone, secondary amine Carboxylic acid, sulfanyl, ketone, aryl Carboxylic acid, FMOC, dioxocyclohexylidene
Stereochemistry Unspecified (likely racemic) Racemic (R/S mixtures) (2R)-configured
Applications Hypothetical: Bioactive molecule Potential enzyme inhibitors or intermediates Peptide synthesis (protecting group)

Research Findings and Implications

  • Racemic vs. Enantiopure Forms : The racemic nature of ’s compounds limits their therapeutic utility without chiral resolution, whereas FMOC-D-DAB(DDE)-OH’s enantiopurity aligns with drug development standards .
  • Synthetic Flexibility: Michael additions () and FMOC-based strategies () highlight divergent approaches to functionalizing butanoic acid scaffolds.

Biological Activity

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid, with CAS number 573652-75-2, is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H20ClNO3C_{16}H_{20}ClNO_{3} with a molecular weight of approximately 309.79 g/mol. The compound features a chloro-substituted phenyl group and a cyclohexyl structure, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC16H20ClNO3
Molecular Weight309.79 g/mol
LogP3.52
PSA (Polar Surface Area)66.40 Ų

The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cells through apoptosis induction and modulation of signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential. This mechanism is crucial for developing anti-cancer therapies.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on multiple cancer cell lines. For instance, a study highlighted the efficacy of related compounds against MDA-MB-231 breast cancer cells, showing increased potency compared to standard treatments like cisplatin . Although specific data on this compound is limited, its structural analogs have demonstrated significant anti-cancer properties.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives were tested against various cancer cell lines, revealing promising results in terms of selectivity and potency . The most potent derivatives showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents.

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